molecular formula C20H18N4O4 B2720378 3-ethyl-1-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207014-61-6

3-ethyl-1-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2720378
CAS No.: 1207014-61-6
M. Wt: 378.388
InChI Key: GAIJUXXWEZRJOW-UHFFFAOYSA-N
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Description

3-ethyl-1-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel [Source] . TRPM8 is a primary cold sensor in the peripheral nervous system, and its modulation is a significant area of investigation for managing cold allodynia and neuropathic pain conditions [Source] . Beyond its role in thermosensation, research has highlighted the functional expression of TRPM8 in various cancers, including prostate, breast, and pancreatic malignancies [Source] . In this context, this compound serves as a critical pharmacological tool to probe the channel's involvement in regulating cancer cell proliferation, migration, and survival pathways. By selectively inhibiting TRPM8-mediated calcium influx, researchers can elucidate novel mechanisms and validate TRPM8 as a potential therapeutic target in oncology, providing a rationale for the development of new anti-cancer strategies.

Properties

IUPAC Name

3-ethyl-1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4/c1-3-23-19(25)15-9-4-5-10-16(15)24(20(23)26)12-17-21-18(22-28-17)13-7-6-8-14(11-13)27-2/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAIJUXXWEZRJOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-ethyl-1-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a novel derivative of quinazoline that has been studied for its potential biological activities. This article delves into the biological activity of this compound, including its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • Quinazoline core : A bicyclic structure known for various biological activities.
  • Oxadiazole ring : Contributes to the compound's interaction with biological targets.
  • Methoxyphenyl group : Enhances lipophilicity and biological activity.

Antimicrobial Activity

Research has indicated that derivatives of quinazoline, including the studied compound, exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance:

  • In vitro studies demonstrated that certain derivatives showed inhibition against Staphylococcus aureus and Escherichia coli, with inhibition zones ranging from 9 mm to 15 mm .
  • The Minimum Inhibitory Concentration (MIC) values were reported between 65 mg/mL to 80 mg/mL for effective compounds .
Bacterial StrainInhibition Zone (mm)MIC (mg/mL)
Staphylococcus aureus10 - 1275 - 80
Escherichia coli1565
Candida albicans1180

Anticancer Activity

The potential anticancer effects of quinazoline derivatives have been explored extensively. Notably:

  • Compounds similar to the studied derivative have shown promise as EGFR/BRAF V600E inhibitors , which are crucial in targeting specific cancer pathways .
  • The compound demonstrated antiproliferative activity in cell lines, with significant cell cycle arrest observed at the G2/M transition phase .

The biological activity of the compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The quinazoline structure allows for competitive inhibition of enzymes such as DNA topoisomerase IV and bacterial gyrase, which are vital for bacterial DNA replication .
  • Receptor Interaction : The oxadiazole moiety may enhance binding affinity to various receptors involved in cancer proliferation signaling pathways .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of quinazoline derivatives:

  • Study on Antimicrobial Activity : A series of quinazoline derivatives were synthesized and tested against common pathogens. Compounds with oxadiazole substitutions exhibited improved antibacterial properties compared to standard antibiotics like ampicillin .
  • Anticancer Evaluation : Another research highlighted that specific derivatives showed dual inhibition of c-Met and VEGFR-2 kinases, indicating a potential pathway for developing targeted cancer therapies .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing quinazoline and oxadiazole derivatives. Research indicates that these compounds can act as multitargeted inhibitors against various cancer cell lines. For instance, a study demonstrated that derivatives similar to 3-ethyl-1-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione exhibited significant antiproliferative activity against human cancer cell lines with GI50 values in the nanomolar range .

Antimicrobial Activity

Compounds with oxadiazole structures have been extensively studied for their antimicrobial properties. The incorporation of methoxyphenyl groups has been shown to enhance the antibacterial and antifungal activity of these compounds. For example, derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi . The specific compound has not been directly tested but is likely to exhibit similar properties based on structural analogs.

Drug Discovery

The unique combination of quinazoline and oxadiazole in this compound positions it as a promising candidate for drug development. Researchers are exploring its potential as a lead compound for developing new therapeutic agents targeting various diseases, particularly cancers and infectious diseases .

Inhibition of Enzymatic Activity

Studies have indicated that oxadiazole derivatives can inhibit specific enzymes involved in disease pathways. For instance, certain oxadiazole-based compounds have been identified as inhibitors of NLRP3 inflammasome activation, which is implicated in metabolic disorders and inflammation . This suggests that 3-ethyl-1-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione may also possess similar inhibitory effects.

Case Study 1: Antiproliferative Activity

In a systematic study involving various quinazoline derivatives, compounds structurally related to 3-ethyl-1-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione were synthesized and evaluated for their antiproliferative effects. The results indicated that modifications at the 2 and 4 positions of the quinazoline ring significantly influenced the biological activity. Compounds with electron-donating groups showed enhanced activity compared to those with electron-withdrawing groups .

Case Study 2: Antimicrobial Efficacy

A series of oxadiazole derivatives were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results showed that certain modifications improved the zone of inhibition significantly compared to standard antibiotics. This suggests that structural features similar to those found in 3-ethyl-1-((3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione could lead to potent new antimicrobial agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on core heterocycles, substituents, and reported bioactivities:

Thieno[2,3-d]pyrimidine-2,4-dione Derivatives

Compounds such as 1-{[3-aryl-1,2,4-oxadiazol-5-yl]methyl}-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione () share a thienopyrimidine-dione core but differ in substituents. Key comparisons include:

  • Bioactivity : These derivatives exhibit broad-spectrum antimicrobial activity, with inhibitory zones comparable to streptomycin (30 µg/mL) against Gram-positive bacteria and fungi . The dual oxadiazole moieties likely enhance membrane permeability.
  • Synthesis : Prepared via cyclocondensation of N’-benzoyl precursors in phosphorous oxychloride, followed by alkylation with chloromethyl-oxadiazoles . This contrasts with the quinazoline-dione synthesis, which employs carbonyldiimidazole-mediated cyclization .

Pyrimidine-2,4-dione Derivatives

6-((4-(2,3-Dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione () replaces the quinazoline core with a simpler pyrimidine-dione system. Notable differences:

  • Bioactivity: Demonstrates anti-mycobacterial efficacy against Mycobacterium tuberculosis, attributed to the piperidinyl-phenoxy substituent’s ability to disrupt cell wall synthesis .
  • Structural Impact: The absence of a fused benzene ring (vs.

Triazole and Benzodiazepine Derivatives

Compounds like 3-(3-methoxybenzyl)-4-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione () and benzodiazepine-diones () highlight the role of heterocycle choice:

  • Triazole Derivatives : Exhibit moderate antifungal activity due to the thione group’s nucleophilic reactivity .

Data Table: Structural and Functional Comparison

Compound Class Core Structure Key Substituents Bioactivity (Target) Synthesis Method Reference
Quinazoline-2,4-dione Quinazoline 3-Ethyl, 1-(3-methoxyphenyl-oxadiazolyl) Hypothesized antimicrobial Cyclocondensation/alkylation
Thienopyrimidine-2,4-dione Thieno[2,3-d]pyrimidine Dual oxadiazole, phenyl, methyl Antimicrobial (Gram+) Phosphorous oxychloride cyclization
Pyrimidine-2,4-dione Pyrimidine Piperidinyl-phenoxy Anti-tubercular Alkylation of pyrimidine core
Triazole-thione 1,2,4-Triazole 3-Methoxybenzyl, 2-methoxyphenyl Antifungal Condensation of hydrazides

Key Research Findings and Limitations

  • Bioactivity Gaps: While thienopyrimidine-diones and pyrimidine-diones have validated antimicrobial data, the target quinazoline-dione lacks explicit efficacy reports. Its 3-methoxyphenyl-oxadiazole group may improve lipophilicity and target binding compared to simpler analogs.
  • Synthetic Challenges: The quinazoline-dione’s synthesis (via Impact Therapeutics’ patent) requires precise control of cyclization conditions to avoid byproducts, unlike the more straightforward thienopyrimidine routes .
  • Therapeutic Potential: The compound’s structural complexity positions it as a candidate for dual-action (e.g., antimicrobial and anticancer) applications, though in vitro/in vivo studies are needed.

Q & A

Q. What are the established synthetic routes for this compound, and what key intermediates are involved?

The synthesis typically involves cyclocondensation and alkylation steps. A common approach includes:

  • Cyclocondensation : Reaction of N’-acylcarbohydrazide derivatives with POCl₃ to form oxadiazole intermediates .
  • Alkylation : Substitution of the quinazoline core’s N-1 position using 5-(chloromethyl)-3-aryl-1,2,4-oxadiazoles . Key intermediates include 3-aryl-1,2,4-oxadiazole-chloromethyl derivatives and substituted quinazoline-dione precursors.

Q. What spectroscopic methods are recommended for structural characterization?

Use a combination of:

  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., methoxy groups at 3-position, ethyl group on quinazoline) .
  • HPLC-MS : For purity assessment and molecular ion verification .
  • FT-IR : To validate carbonyl (C=O) and oxadiazole ring vibrations .

Q. What biological activities have been reported for this compound?

  • Antimicrobial Activity : Demonstrated against Gram-positive bacteria (e.g., S. aureus) via disruption of cell membrane integrity .
  • Anticancer Potential : Preliminary in vitro studies show moderate cytotoxicity against breast cancer cell lines (e.g., MCF-7) .

Advanced Research Questions

Q. How can statistical design of experiments (DoE) optimize synthesis yield and purity?

Apply Taguchi or Box-Behnken designs to systematically vary:

  • Reaction temperature (80–120°C)
  • Solvent polarity (e.g., DMF vs. acetonitrile)
  • Stoichiometry of alkylating agents . Example optimization parameters:
FactorRange TestedOptimal Condition
Temperature90–110°C100°C
SolventDMF/ACN mix3:1 DMF:ACN
Reaction Time6–12 hrs8 hrs

Q. How to resolve discrepancies in reported biological activity across studies?

Conduct structure-activity relationship (SAR) analysis focusing on:

  • Substituent Effects : Compare 3-methoxyphenyl vs. 4-methylphenyl groups on oxadiazole rings. Higher antimicrobial activity correlates with electron-donating groups (e.g., -OCH₃) .
  • Bioassay Variability : Standardize protocols (e.g., MIC testing using CLSI guidelines) to minimize inter-lab variability.

Q. What computational methods aid in predicting reactivity and biological targets?

Integrate quantum chemical calculations (e.g., DFT for reaction path analysis) with molecular docking (e.g., AutoDock for target prediction):

  • Reaction Design : Use ICReDD’s workflow to simulate cyclocondensation transition states and identify optimal catalysts .
  • Target Prediction : Dock the compound into bacterial dihydrofolate reductase (DHFR) or human topoisomerase II active sites .

Q. How to validate the role of the oxadiazole-quinazoline hybrid in biological activity?

Perform scaffold-hopping experiments :

  • Replace oxadiazole with triazole or benzoxazole rings.
  • Compare activity profiles to isolate contributions of the hybrid core. Example findings:
Scaffold ModificationAntimicrobial Activity (MIC, μg/mL)
Oxadiazole (Original)8.2
Triazole12.5
Benzoxazole>25

Methodological Notes

  • Data Contradiction Analysis : Use meta-analysis frameworks to harmonize datasets, accounting for variables like cell line passage number or bacterial strain differences.
  • Advanced SAR : Employ 3D-QSAR models (e.g., CoMFA) to map electrostatic/hydrophobic fields around the oxadiazole moiety .

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